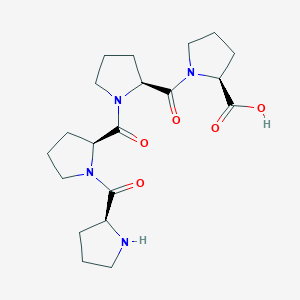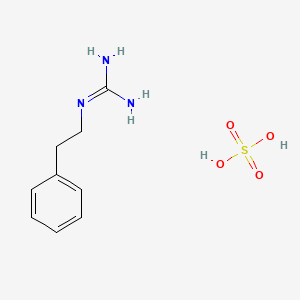
4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
Übersicht
Beschreibung
The compound "4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate" is a novel liquid crystal material that has been synthesized for the study of its liquid crystal properties. This compound is part of a broader class of materials known for their ability to exhibit various mesophases, which are states of matter intermediate between solid and liquid. These materials are of significant interest due to their applications in electro-optic display devices and other technologies .
Synthesis Analysis
The synthesis of "4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate" involves the acylation and esterification of 4-alkylcyclohexyl-benzoic acid. The process has been optimized to lay a good foundation for further studies into the performance of liquid crystal materials. The structures of the synthesized products have been confirmed using various analytical techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA) .
Molecular Structure Analysis
The molecular structure of "4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate" and related compounds has been extensively studied. The influence of various substituents such as fluorine, chlorine, cyano, and bromine on the liquid-crystal transition temperatures has been systematically investigated. The presence of these substituents can significantly affect the mesomorphic range and stability of the liquid crystal phases . Additionally, the torsion angles between different subunits of the molecule, such as phenyl rings and alkyl or cyclohexyl groups, have been compared, and the impact of substitutions like fluorine has been discussed in terms of molecular packing and short-range ordering within the crystal structures .
Chemical Reactions Analysis
The chemical reactivity of "4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate" can be inferred from studies on similar compounds. The presence of electron-withdrawing groups such as cyano and fluorine atoms can influence the electron donor-acceptor properties of these materials. The electron donor number (DN) and acceptor number (AN*) values have been used to estimate the electron acceptor parameter (KA) and electron donor parameter (KD) values, which are crucial for understanding the interactions of these compounds with other substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate" are closely related to its mesomorphic behavior. The compound's transition temperatures, enthalpies of fusion, and the effect of structural variations on these properties have been reported. The mesomorphic properties of the esters and the electrooptic and dynamic parameters of mixtures containing these compounds have been studied, revealing that certain mixtures exhibit higher threshold and saturation voltages, which are important parameters for the performance of liquid crystal displays . The thermal stabilities of the nematic and smectic phases have also been compared with non-fluorinated analogues, providing insights into the material's suitability for various applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate has been synthesized as a novel liquid crystal compound through reactions of acylation and esterification, starting from 4-alkylcyclohexyl-benzoic acid. The structural integrity of these products was confirmed using IR, 1HNMR, HPLC, and EA techniques, laying a foundational basis for further exploration into liquid crystal material performance (Shen Jin-ping, 2007).
Dielectric Anisotropy and Liquid Crystal Phase Behavior
Research into the synthesis and transition temperatures of fluoro-substituted 4-cyanophenyl and 4-cyanobiphenyl-4′-yl 4-pentyl- and 4-butoxy-benzoates has been conducted to understand the impact of fluoro-substitution on dielectric anisotropy and liquid crystal phase behavior. By synthesizing a series of compounds with varying degrees of fluoro-substitution, insights into the structural features responsible for significant positive values of dielectric anisotropy were gained, contributing to the development of materials with enhanced electro-optical properties (G. W. Gray, M. Hird, D. Lacey, K. Toyne, 1989).
Enhancing Nematic and Smectic Phase Stability
The study on laterally fluorinated trans-cyclohexane-1-carboxylate and benzoate esters synthesized a wide range of compounds to examine the effects of lateral fluoro-substitution on nematic and smectic thermal stabilities. Comparisons of thermal stabilities between fluorophenyl benzoate and trans-cyclohexane-1-carboxylate esters with their non-fluorinated counterparts revealed significant insights into the influence of fluoro-substitution on liquid crystal behavior, providing guidance for the design of materials with desired thermal properties (G. W. Gray, C. Hogg, D. Lacey, 1981).
Electro-Optical and Dielectric Properties
Investigations into the dielectric properties of nematic liquid crystal molecules, including derivatives of 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate, have utilized computational density functional theory (DFT) to explore the effect of electric fields on molecular polarizability. This research highlights the potential of these materials for applications in electro-optical devices, providing a foundation for the development of new liquid crystal displays and related technologies (P. Upadhyay, Mirtunjai Mishra, Ankur Trivedi, J. Kumar, Asheesh Kumar, Devesh Kumar, 2020).
Safety and Hazards
The safety information available indicates that “4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate” may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-(4-pentylcyclohexyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FNO2/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)25(28)29-23-15-14-22(17-27)24(26)16-23/h10-16,18-19H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWDKPIJNPJWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20553240 | |
| Record name | 4-Cyano-3-fluorophenyl 4-(4-pentylcyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate | |
CAS RN |
92118-84-8 | |
| Record name | 4-Cyano-3-fluorophenyl 4-(4-pentylcyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20553240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-(trans-4-pentylcyclohexyl)-, 4-cyano-3-fluorophenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Guanidine, [4-(mercaptomethyl)-2-thiazolyl]-](/img/structure/B1339643.png)











